rac-Falcarinol

説明

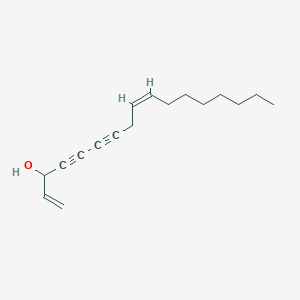

Structure

3D Structure

特性

IUPAC Name |

(9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJAEDFOKNAMQD-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CC#CC#CC(C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comparative Bioactivity & Mechanism: rac-Falcarinol vs. Natural (3R)-Falcarinol

The following technical guide is structured to provide a rigorous comparison between rac-Falcarinol and its natural (3R)-enantiomer, focusing on chemical biology, pharmacology, and experimental validation.

Executive Summary

Falcarinol (Panaxynol) is a bioactive C17-polyacetylene abundant in Apiaceae (carrots, celery) and Araliaceae (ginseng).[1] While often studied as a crude extract or racemic synthetic mixture (rac-FaOH), the naturally occurring bioactive form is exclusively (3R)-(-)-falcarinol .

This guide analyzes the functional divergence between the racemic mixture and the pure natural enantiomer. The core thesis is that while the electrophilic warhead (conjugated diyne) drives the primary covalent mechanism (cysteine alkylation), the stereochemistry at C-3 dictates the binding affinity (

Chemical Identity & Stereochemistry

| Feature | Natural Falcarinol | rac-Falcarinol |

| IUPAC Name | (3R,9Z)-Heptadeca-1,9-diene-4,6-diyn-3-ol | (3RS,9Z)-Heptadeca-1,9-diene-4,6-diyn-3-ol |

| Stereocenter | C-3 (Hydroxyl group) | C-3 (50:50 mixture of R and S) |

| Optical Rotation | ||

| Source | Extraction (Daucus carota, Panax ginseng) | Total Organic Synthesis |

| Key Reactivity | Michael Acceptor (Covalent Binder) | Michael Acceptor (Covalent Binder) |

The "Warhead" Mechanism

Both forms possess the critical pharmacophore: a conjugated diyne system adjacent to a chiral allylic alcohol. This structure acts as a potent Michael acceptor .

-

Mechanism: Nucleophilic attack by thiols (cysteine residues) on the electron-deficient alkyne carbons.

-

Outcome: Irreversible covalent modification (alkylation) of the target protein.[2]

Comparative Bioactivity: The "Dock-and-Lock" Model

The bioactivity of falcarinol is governed by a two-step "Dock-and-Lock" mechanism. While rac-falcarinol retains the "Lock" (alkylation) capability, it suffers in the "Dock" (binding) phase due to the presence of the (3S)-distomer.

Target 1: Cannabinoid Receptor 1 (CB1)

Falcarinol is a covalent inverse agonist at the CB1 receptor.[3][4] This is the most stereosensitive target identified.

-

Natural (3R)-Falcarinol:

-

Docking: The (3R)-hydroxyl group forms specific H-bond interactions within the orthosteric binding pocket, positioning the diyne tail near Cys355 (or equivalent residues in the transmembrane helix).

-

Locking: Rapid covalent alkylation leads to permanent inactivation of the receptor (antagonism).

-

Potency: High affinity (

nM for the covalent adduct).[3][4]

-

-

rac-Falcarinol:

-

Dilution Effect: The (3S)-enantiomer is sterically mismatched for the CB1 pocket. It acts as a passive impurity or a weak competitive antagonist that fails to align the diyne warhead correctly for alkylation.

-

Result: The racemate effectively has 50% functional purity. In competitive binding assays, rac-falcarinol requires higher concentrations to achieve the same degree of receptor occupancy as the pure (R)-enantiomer.

-

Target 2: Keap1/Nrf2 Pathway (Anti-inflammatory)

Falcarinol activates the Nrf2 antioxidant pathway by alkylating Cys151 on Keap1.

-

Stereoselectivity: Low.

-

Reasoning: Keap1 is a cytosolic sensor where the reactive cysteine is highly accessible (solvent-exposed). The steric constraint of the C-3 hydroxyl is less critical here than in the deep GPCR pocket of CB1.

-

Implication: For general anti-inflammatory screening (e.g., suppression of NF-

B or induction of HO-1), rac-falcarinol is a cost-effective surrogate for the natural product, showing comparable efficacy.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of the enantiomers.

Caption: Differential target engagement. (3R)-Falcarinol engages both targets effectively, while the racemate is less efficient at the stereoselective CB1 receptor.

Experimental Protocols

Protocol A: Isolation of Natural (3R)-Falcarinol

Objective: Obtain high-purity natural standard for bioassay benchmarking.

-

Extraction: Homogenize 500g fresh carrot roots (Daucus carota cv. Bolero) in EtOAc (1:2 w/v). Sonicate for 20 min at 4°C (Prevent thermal degradation).

-

Partition: Filter and wash with water. Dry organic phase over Na

SO -

Flash Chromatography: Load crude oleoresin onto Silica Gel 60. Elute with Hexane:EtOAc (gradient 100:0 to 80:20). Falcarinol elutes early due to lipophilicity.

-

HPLC Purification (Critical Step):

-

Column: C18 Reverse Phase (e.g., Luna 5µm, 250 x 10 mm).

-

Mobile Phase: Isocratic Acetonitrile:Water (80:20).

-

Detection: UV at 205 nm (polyacetylene chromophore).

-

Validation: Confirm (R)-configuration via specific rotation (

).

-

Protocol B: Bioactivity Validation (Cytotoxicity Assay)

Objective: Compare potency of racemate vs. natural product.

-

Cell Line: Caco-2 (Human colorectal adenocarcinoma).[5]

-

Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

-

Treatment:

-

Prepare stock solutions of (3R)-Falcarinol and rac-Falcarinol in DMSO.

-

Dose range: 0.1 µM to 100 µM (maintain DMSO < 0.1%).

-

Note: Falcarinol is unstable; prepare fresh.[3]

-

-

Incubation: 48 hours at 37°C, 5% CO

. -

Readout: MTT or Resazurin reduction assay.

-

Data Analysis: Plot dose-response curves.

-

Expected Result: (3R)-Falcarinol IC

µM. rac-Falcarinol IC

-

References

-

Leonti, M., et al. (2010).[4] "Falcarinol is a covalent cannabinoid CB1 receptor antagonist and induces pro-allergic effects in skin."[3][4][6] Biochemical Pharmacology. Link

-

Purup, S., et al. (2009).[4] "Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation." Journal of Agricultural and Food Chemistry. Link

-

Zidorn, C., et al. (2005). "Polyacetylenes from the Apiaceae vegetables carrot, celery, fennel, parsley, and parsnip and their cytotoxic activities."[1] Journal of Agricultural and Food Chemistry. Link

-

Ohnuma, T., et al. (2011).[6] "Structural basis for the inhibition of Keap1–Nrf2 interaction by the polyacetylene falcarindiol." Biochemical and Biophysical Research Communications. Link

-

Bernart, M. W., et al. (1996). "Cytotoxic Falcarinol Oxylipins from Dendropanax arboreus." Journal of Natural Products. Link

Sources

- 1. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Falcarinol is a covalent cannabinoid CB1 receptor antagonist and induces pro-allergic effects in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]

- 6. vbn.aau.dk [vbn.aau.dk]

rac-Falcarinol: A Polyacetylenic Oxylipin with Emergent Therapeutic Potential in Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic and preventative agents. Emerging evidence has identified rac-Falcarinol (FaOH), a naturally occurring polyacetylenic oxylipin found in Apiaceae vegetables such as carrots, as a promising candidate.[1][2] This technical guide synthesizes the current preclinical data on rac-Falcarinol, elucidating its therapeutic potential for CRC. The primary mechanism of action is multifactorial, centering on the potent anti-inflammatory, pro-apoptotic, and gut microbiome-modulating properties of the compound. Preclinical studies, predominantly in azoxymethane (AOM)-induced rodent models, demonstrate that dietary administration of Falcarinol, often in synergy with its congener Falcarindiol (FaDOH), significantly reduces the incidence and growth of precancerous lesions and neoplasms.[3][4] The core therapeutic activity is linked to the downregulation of the NF-κB signaling pathway and its downstream inflammatory effectors, including TNF-α, IL-6, and COX-2.[5][6][7] Furthermore, Falcarinol exhibits direct cytotoxicity against CRC cell lines, inducing cell cycle arrest and apoptosis, in some cases through the induction of endoplasmic reticulum stress.[3][8] This guide provides an in-depth analysis of these mechanisms, detailed protocols for preclinical evaluation, and a forward-looking perspective on the translational challenges and opportunities for developing rac-Falcarinol as a novel agent in the management of colorectal cancer.

Introduction: The Unmet Need in Colorectal Cancer Therapy

The Challenge of Colorectal Cancer (CRC)

Colorectal cancer is the third most commonly diagnosed malignancy and a leading cause of cancer-related mortality worldwide.[9] While screening and conventional therapies have improved outcomes, the prognosis for advanced and metastatic CRC remains poor, and treatment resistance is a common clinical challenge.[10] This underscores the urgent need for novel therapeutic strategies that can target distinct and complementary pathways involved in CRC initiation and progression.

The Role of Chronic Inflammation in CRC Pathogenesis

A substantial body of evidence has established a definitive link between chronic inflammation and the development of colorectal cancer.[11] Pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway, are frequently dysregulated in CRC.[10][12] Constitutive activation of NF-κB promotes tumorigenesis by upregulating genes involved in cell proliferation, survival (anti-apoptosis), angiogenesis, and metastasis, creating a pro-tumorigenic microenvironment.[11] Therefore, agents that can safely and effectively modulate these inflammatory pathways represent a highly promising avenue for both chemoprevention and therapy.

Natural Products in Oncology: A Source of Novel Therapeutics

Historically, natural products have been a cornerstone of oncology drug discovery.[13] Bioactive compounds derived from dietary sources are of particular interest due to their potential for favorable safety profiles and their ability to modulate multiple signaling pathways simultaneously.[6] Falcarinol, a C17-polyacetylene from common food plants, has emerged from this paradigm as a compound with significant, demonstrable anti-neoplastic activity in robust preclinical models of CRC.[2][3]

rac-Falcarinol: A Bioactive Constituent of Apiaceae Vegetables

Chemical Structure and Properties

Falcarinol (FaOH), also known as Panaxynol, is a fatty alcohol characterized by a 17-carbon aliphatic chain containing two carbon-carbon triple bonds and two double bonds.[14][15] This unsaturated structure is believed to be critical for its bioactivity, potentially through its properties as an alkylating agent.[6] It is often found in nature alongside Falcarindiol (FaDOH), a structurally related polyacetylene. In vitro and in vivo studies have demonstrated that the combination of FaOH and FaDOH can exert synergistic anti-proliferative effects against colorectal cancer cells.[5][6]

Caption: Falcarinol's inhibition of the canonical NF-κB signaling pathway.

As a direct consequence of NF-κB inhibition, FaOH and FaDOH significantly reduce the expression of critical downstream inflammatory markers that drive CRC progression. Gene expression analyses from neoplastic tissues of AOM-treated rats fed a Falcarinol-supplemented diet revealed marked downregulation of Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). [5][7]These mediators are crucial for sustaining the inflammatory tumor microenvironment, promoting angiogenesis, and enhancing cell proliferation.

Pillar 2: Direct Anti-proliferative and Pro-apoptotic Effects

Beyond its anti-inflammatory properties, Falcarinol exerts direct cytotoxic effects on colorectal cancer cells. [3]Studies have shown that the anti-proliferative activity is likely related to the induction of cell cycle arrest, preventing cancer cells from completing division. [6]Furthermore, Falcarinol and its analogues can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells. [5][16]

An important characteristic of Falcarinol's in vitro activity is its biphasic, or hormetic, effect. In the human colon adenocarcinoma cell line Caco-2, low concentrations (e.g., 1-10 µM) have been observed to be pro-proliferative. [16][17]However, at higher, yet still physiologically achievable, concentrations (>20 µM), Falcarinol significantly inhibits proliferation and induces apoptosis. [18][16]This highlights the critical importance of dose selection and standardization in both preclinical and future clinical study design.

Mechanistic studies on the related compound Falcarindiol (FaDOH) have provided further insight, demonstrating that it preferentially kills colon cancer cells over normal colon epithelial cells by inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR). [8]This leads to an accumulation of ubiquitinated proteins, suggesting interference with proteasome function, which ultimately triggers apoptosis. [8]It is plausible that Falcarinol may share this mechanism of action.

Pillar 3: Modulation of the Gut Microbiome

The gut microbiota is increasingly recognized as a key player in colorectal carcinogenesis. [19]Intriguingly, studies in the AOM rat model have shown that dietary supplementation with FaOH and FaDOH significantly alters the composition of the gut microbiota. [19][20]This modulation was associated with a reduced formation of macroscopic neoplasms, suggesting that part of Falcarinol's preventive effect may be mediated through its influence on the gut microbial ecosystem. [7][19]

Preclinical Validation: From Bench to In Vivo Efficacy

In Vitro Evidence in CRC Cell Lines

Falcarinol has demonstrated potent activity against a range of human colorectal cancer cell lines, including Caco-2, HRT-18, and HT-29. [3][21]A key finding is the synergistic cytotoxicity observed when FaOH is combined with FaDOH, suggesting that the whole food matrix (e.g., carrots) may be more effective than an isolated compound. [3][18] Table 1: Summary of In Vitro Activity of Falcarinol-type Polyacetylenes on CRC Cells

| Compound(s) | Cell Line | Effect | Effective Concentration | Citation |

|---|---|---|---|---|

| rac-Falcarinol | Caco-2 | Inhibits Proliferation | >2.5 µg/mL (~10 µM) | [3][18] |

| rac-Falcarinol | Caco-2 | Biphasic: Pro-proliferative | 1-10 µM | [16] |

| rac-Falcarinol | Caco-2 | Biphasic: Anti-proliferative, Apoptotic | >20 µM | [16] |

| FaOH + FaDOH | Caco-2 | Synergistic Inhibition | FaOH (1 µg/mL) + FaDOH (1-10 µg/mL) | [18] |

| Falcarindiol | Colon Cancer Cells | Preferential Killing vs. Normal Cells | Not specified | [8]|

In Vivo Efficacy in the Azoxymethane (AOM)-Induced Rodent Model

The most compelling evidence for Falcarinol's therapeutic potential comes from the chemically-induced AOM rat model, a well-established surrogate for human colorectal cancer development.

ACF are the earliest identifiable preneoplastic lesions in the colon. Multiple studies have shown that rats fed a diet supplemented with FaOH and FaDOH exhibit a statistically significant, dose-dependent reduction in the number of both small and large ACF compared to control animals. [5][6]

Crucially, the protective effect of Falcarinol extends beyond early lesions to the development of macroscopic tumors. In AOM-treated rats, dietary FaOH/FaDOH significantly reduced the total number of polyps and adenomas. [4][5]Furthermore, the treatment not only reduced the incidence of tumors but also slowed the growth rate of the polyps that did form. [3][4] Table 2: Summary of Dose-Response Effect of FaOH and FaDOH in AOM-Induced Rats

| Daily Dose (µg/g feed, 1:1 ratio) | Effect on Small ACF (<7 crypts) | Effect on Large ACF (>7 crypts) | Effect on Macroscopic Neoplasms | Citation |

|---|---|---|---|---|

| 0.16 | Decreased | Decreased | 18 (vs. 21 in control) | [5] |

| 0.48 | Decreased | Decreased | 16 | [5] |

| 1.4 | Decreased | Decreased | 15 | [5] |

| 7.0 | Significantly Decreased | Significantly Decreased | 12 | [3][5] |

| 35.0 | Significantly Decreased | Significantly Decreased | 7 | [5]|

Methodologies for Preclinical Evaluation

To facilitate further research in this area, this section provides validated, step-by-step protocols for key experiments.

Protocol: In Vitro Cell Viability Assessment (MTS Assay)

This protocol assesses the effect of rac-Falcarinol on the proliferation of CRC cells.

-

Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of rac-Falcarinol (e.g., 10 mM in DMSO). Perform serial dilutions in serum-reduced culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM), ensuring the final DMSO concentration is non-toxic (<0.1%). Include a vehicle control (medium with DMSO only).

-

Treatment: Remove the seeding medium from the cells and replace it with 100 µL of medium containing the various concentrations of Falcarinol or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value.

Protocol: Western Blot for NF-κB Pathway Proteins

This protocol measures changes in key proteins of the NF-κB pathway after Falcarinol treatment.

-

Cell Treatment & Lysis: Plate CRC cells (e.g., HT-29) and grow to 70-80% confluency. Treat with Falcarinol or vehicle for a specified time (e.g., 6-24 hours). For pathway activation, a pro-inflammatory stimulus like TNFα (10 ng/mL) can be added for the final 30 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65) and a loading control (e.g., anti-β-actin or anti-GAPDH), diluted in blocking buffer.

-

Washing & Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Protocol: AOM-Induced Colorectal Neoplasia Model in Rats

This in vivo protocol is the standard for evaluating chemopreventive agents for CRC.

-

Animal Acclimatization: Acclimate male Sprague-Dawley or F344 rats (5-6 weeks old) for one week.

-

Dietary Groups: Randomize rats into a control group (standard rat diet) and a treatment group (standard diet supplemented with a specified dose of rac-Falcarinol, e.g., 7 µg/g feed). The diet should be administered for the entire duration of the study, starting 1-2 weeks before the first carcinogen injection. [5]3. Carcinogen Induction: Administer weekly subcutaneous injections of azoxymethane (AOM) at a dose of 15 mg/kg body weight for two weeks. [5]4. Monitoring: Monitor animal health, body weight, and food consumption weekly.

-

Termination and Tissue Harvest: Euthanize the rats 18-35 weeks after the final AOM injection. Excise the entire colon, flush with saline, and open longitudinally.

-

ACF Analysis: Fix a distal portion of the colon flat between filter papers in 10% buffered formalin. Stain with 0.2% methylene blue and count the number of aberrant crypts and ACF under a light microscope.

-

Macroscopic Neoplasm Analysis: Examine the remainder of the colon under a dissecting microscope to record the number, size, and location of all macroscopic tumors.

-

Histopathology & Molecular Analysis: Harvest tumors and surrounding normal tissue for histopathological confirmation (H&E staining) and for molecular analyses such as RT-qPCR or Western blotting.

Sources

- 1. Falcarinol in carrots - reduces cancer risk [web.archive.org]

- 2. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 3. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]

- 4. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model [mdpi.com]

- 7. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention [mdpi.com]

- 8. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colorectal cancer and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-kappaB signaling pathway, inflammation and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Pivotal Player: Components of NF-κB Pathway as Promising Biomarkers in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Falcarinol [tiiips.com]

- 14. Falcarinol - Wikipedia [en.wikipedia.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Biphasic effect of falcarinol on caco-2 cell proliferation, DNA damage, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of the dietary polyacetylenes falcarinol and falcarindiol on the gut microbiota composition in a rat model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of the dietary polyacetylenes falcarinol and falcarindiol on the gut microbiota composition in a rat model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

Covalent Alkylation by rac-Falcarinol: Mechanistic Basis and Proteomic Profiling

Topic: Covalent Alkylation Mechanism of rac-Falcarinol Content Type: Technical Whitepaper Audience: Researchers, Drug Discovery Scientists

Technical Guide for Application Scientists

Executive Summary

Falcarinol (FaOH; (3R)-heptadeca-1,9-dien-4,6-diyne-3-ol) is a bioactive C17-polyacetylenic alcohol found in Apiaceae species (e.g., Daucus carota, Panax ginseng).[1][2][3] While traditionally studied for its cytotoxicity and anti-inflammatory properties, recent chemoproteomic evidence classifies FaOH as a covalent modifier of specific protein targets. Unlike reversible ligands, FaOH exploits its electrophilic polyyne-ene scaffold to form irreversible adducts with nucleophilic amino acid residues—primarily cysteine.

This guide details the chemical mechanism of this alkylation, specifically the C3-carbocation hypothesis , and provides a validated workflow for mapping these interactions using Activity-Based Protein Profiling (ABPP).

Chemical Basis of Alkylation

The biological potency of falcarinol is inextricably linked to its chemical instability and electrophilicity. While often categorized alongside Michael acceptors, the mechanism of FaOH alkylation is distinct due to the propargylic/allylic alcohol at the C-3 position.

The C3-Carbocation Warhead Mechanism

Bioactivity data indicates that oxidation of the C-3 hydroxyl to a ketone (falcarinon) drastically reduces cytotoxicity. This suggests the C-3 hydroxyl is not merely a binding motif but a "trigger" for reactivity.

Mechanism:

-

Dehydration: Under physiological conditions (or enzymatic catalysis), the C-3 hydroxyl group is protonated or activated, leading to the loss of a water molecule.

-

Carbocation Formation: This generates a highly resonance-stabilized carbocation delocalized across the conjugated ene-diyne system.

-

Nucleophilic Trapping: This "hard" electrophile is rapidly attacked by "soft" nucleophiles, predominantly the thiolate anions (

) of solvent-exposed or active-site Cysteine residues.

Stereochemical Note: While natural falcarinol is the (3R)-enantiomer, rac-falcarinol (used in synthetic screenings) exhibits similar alkylating properties, suggesting the formation of the planar carbocation intermediate ablates stereochemical memory at the reaction center before nucleophilic attack.

Visualization: Reaction Mechanism

The following diagram illustrates the dehydration-alkylation sequence.

Figure 1: Proposed mechanism of covalent S-alkylation by falcarinol via a carbocation intermediate.[4]

Validated Protein Targets

Target identification campaigns using competitive binding assays and chemoproteomics have validated two primary targets where this mechanism drives therapeutic effects.

Cannabinoid Receptor Type 1 (CB1)

Falcarinol acts as a covalent inverse agonist at the CB1 receptor.[5][6][7]

-

Binding Site: It selectively alkylates the anandamide binding pocket.[5][6][7]

-

Residues: Mutagenesis and docking suggest interaction with Cysteine residues (likely Cys 6.47 or Cys 7.38) within the transmembrane bundle.

-

Effect: Permanent blockade of the receptor prevents endocannabinoid signaling, leading to pro-inflammatory skin responses (dermatitis) but potential anti-cancer signaling in other tissues.

-

Quantitative Data:

Keap1-Nrf2 Pathway

Similar to other electrophiles (e.g., sulforaphane), FaOH targets the sensor protein Keap1 .[2]

-

Mechanism: Alkylation of critical cysteine sensors (e.g., Cys151, Cys273, or Cys288) on Keap1 disrupts the Keap1-Cul3 ubiquitin ligase complex.

-

Result: Nrf2 is stabilized, translocates to the nucleus, and activates Antioxidant Response Element (ARE) genes (HO-1, NQO1).

Experimental Framework: Activity-Based Protein Profiling (ABPP)

To validate covalent binding and identify off-targets of rac-falcarinol, researchers should employ Activity-Based Protein Profiling (ABPP).[8][9] Since native falcarinol lacks a bioorthogonal handle for "click" chemistry (its internal alkynes are unreactive to copper-catalyzed cycloaddition), a Falcarinol-Probe (Fa-yne) must be synthesized.

Probe Design

-

Scaffold: rac-Falcarinol core.

-

Modification: Replace the terminal alkyl tail (C17) with a terminal alkyne or azide handle.

-

Control: A non-reactive analogue (e.g., C3-ketone or fully saturated alkane variant) to distinguish specific binding.

Step-by-Step ABPP Protocol

This protocol is designed for cell lysate profiling.

Materials:

-

Cell Lysate (1-2 mg/mL protein)

-

Falcarinol-Probe (Fa-yne)

-

Click Reagents: TBTA, CuSO4, TCEP, Azide-Biotin (or Fluorescent Azide)

-

Streptavidin-Agarose beads

Workflow:

-

Proteome Preparation: Lysate cells in PBS (protease inhibitors included). Adjust to 1 mg/mL.

-

Probe Incubation:

-

Add Fa-yne (1-10 µM final) to lysate.

-

Competition Control: Pre-incubate with excess native rac-falcarinol (100 µM) for 30 min before adding Fa-yne.

-

Incubate for 1 hour at 37°C.

-

-

Click Chemistry (CuAAC):

-

Add "Click Mix": 100 µM TBTA, 1 mM TCEP, 1 mM CuSO4, 100 µM Biotin-Azide.

-

Vortex and incubate for 1 hour at RT (dark).

-

-

Enrichment:

-

Precipitate proteins (MeOH/Chloroform) to remove excess reagents.

-

Resuspend in 1% SDS/PBS.

-

Incubate with Streptavidin beads (2 hours).

-

-

Digestion & Analysis:

-

On-bead tryptic digest (overnight).

-

Analyze peptides via LC-MS/MS.[9]

-

Data Filter: Identify proteins present in Fa-yne samples but absent/reduced in Competition Control.

-

Visualization: ABPP Workflow

Figure 2: ABPP workflow for identifying falcarinol targets using a bioorthogonal probe.

Quantitative Data Summary

The following table summarizes the reactivity profile of rac-falcarinol against key targets.

| Target Protein | Interaction Type | Kinetic Parameter ( | Biological Consequence |

| CB1 Receptor | Covalent Inverse Agonist | Pro-inflammatory (skin), Anti-cancer | |

| CB2 Receptor | Non-covalent Binder | Weak modulation | |

| Keap1 | Covalent Electrophile | N/A (Induces Nrf2) | Cytoprotection, Antioxidant response |

| COX-1 | Inhibitor (Mechanism TBD) | Anti-platelet aggregation |

Therapeutic Implications & Safety

The dual nature of falcarinol—as a cytoprotective agent (via Nrf2) and a contact allergen (via CB1 alkylation)—presents a challenge in drug development.

-

Topical Risks: High concentrations cause dermatitis due to CB1 alkylation in keratinocytes.

-

Systemic Potential: Oral administration (e.g., via carrot juice intake) shows bioavailability with anti-neoplastic effects in colorectal cancer models, likely driven by the Keap1/Nrf2 pathway and suppression of NF-

B.

Recommendation: Future medicinal chemistry efforts should focus on modulating the C3-leaving group propensity to tune reactivity, potentially sparing CB1 while maintaining Nrf2 activation.

References

-

Leonti, M. et al. (2010).[6][7] Falcarinol is a covalent cannabinoid CB1 receptor antagonist and induces pro-allergic effects in skin.[6][7] Biochemical Pharmacology. Link

-

Kobaek-Larsen, M. et al. (2019).[10] Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation.[10] Nutrients. Link

-

Christensen, L.P. (2020). Aliphatic C17-Polyacetylenes of the Falcarinol Type as Potential Health Promoting Compounds in Food Plants of the Apiaceae Family. Recent Advances in Phytochemistry. Link

-

Cravatt, B.F. et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

-

Tocmo, R. et al. (2021).[11] Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model [mdpi.com]

- 3. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (PDF) Falcarinol is a covalent cannabinoid CB1 receptor antagonist and induces pro-allergic effects in skin [academia.edu]

- 6. Falcarinol is a covalent cannabinoid CB1 receptor antagonist and induces pro-allergic effects in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between Panaxynol and rac-Falcarinol

An In-depth Technical Guide to the Core Differences Between Panaxynol and rac-Falcarinol

Abstract

Panaxynol and Falcarinol are C17-polyacetylenic oxylipins that have garnered significant attention within the scientific community for their potent biological activities, including anti-inflammatory, cytotoxic, and chemopreventive properties. While the terms are often used interchangeably in literature, a critical distinction exists that has profound implications for research and drug development. This guide provides an in-depth analysis of Panaxynol and rac-Falcarinol, focusing on their core structural differences, biosynthetic origins, comparative bioactivities, and the analytical methodologies required for their differentiation. We will elucidate that "Panaxynol" typically refers to a specific stereoisomer, (-)-(R)-falcarinol, whereas "rac-Falcarinol" denotes a racemic mixture. Understanding this distinction is paramount for the accurate interpretation of biological data and the advancement of these compounds as therapeutic leads.

The Core Distinction: Structure and Stereochemistry

The fundamental lies in their stereochemistry. Both share the same molecular formula, C₁₇H₂₄O, and connectivity, formally named (9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol.[1] However, the chiral center at the C-3 carbon, bearing the hydroxyl group, dictates their classification.

-

Panaxynol : This name is commonly used to refer to a single enantiomer, specifically (3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol , also known as (-)-Falcarinol.[2][3][4] This is the predominant stereoisomer biosynthesized in plants like Panax ginseng.

-

rac-Falcarinol : This term refers to a racemic mixture, containing an equal 1:1 ratio of the (3R)- and (3S)-enantiomers. Synthetic preparations of Falcarinol without chiral control yield the racemic mixture.

The spatial orientation of the hydroxyl group at C-3 is the sole structural differentiator, yet it can significantly influence receptor binding, enzyme interaction, and overall biological potency.

Natural Occurrence and Biosynthesis

Falcarinol-type polyacetylenes are characteristic secondary metabolites of plants in the Apiaceae family (e.g., carrots, celery, parsley) and the Araliaceae family (e.g., ginseng, ivy).[2] Carrots are a primary dietary source of these compounds.[5]

The biosynthesis of these C17 polyacetylenes originates from fatty acid metabolism. Isotopic labeling studies have provided strong evidence that the pathway begins with oleic acid (a C18 fatty acid).[3][6][7] A series of desaturation and acetylenation steps, followed by decarboxylation and hydroxylation, leads to the final C17 structure.[3][7] The stereospecificity of the final hydroxylation step in plants results in the preferential formation of the (R)-enantiomer, Panaxynol.

Comparative Biological Activity and Mechanisms of Action

Both Panaxynol and rac-Falcarinol exhibit a broad spectrum of potent biological activities. Due to their high reactivity, particularly the triple bond functionality, they can act as alkylating agents, covalently modifying proteins and other biomolecules.[8][9] This reactivity underpins many of their shared mechanisms of action.

Anti-Inflammatory and Chemopreventive Mechanisms

A primary mechanism for both compounds is the modulation of key signaling pathways involved in inflammation and cellular defense.

-

Keap1-Nrf2-ARE Pathway Activation : Panaxynol and Falcarinol are potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12] By reacting with cysteine residues on the sensor protein Keap1, they disrupt the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[10][13] This action provides powerful antioxidant and anti-inflammatory effects.

-

NF-κB Pathway Inhibition : They inhibit the pro-inflammatory NF-κB signaling pathway, a central mediator of inflammation.[2][10] This leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and enzymes like COX-2.[10][14]

-

MAPK Pathway Modulation : Panaxynol has been shown to exert pro-apoptotic effects in macrophages via the MAPK signaling pathway.[11][12]

Cytotoxic and Anti-Cancer Activity

These polyacetylenes demonstrate significant cytotoxic activity against various cancer cell lines.[14][15]

-

Apoptosis Induction : They can induce programmed cell death by activating caspase-3 and modulating the expression of Bcl-2 family proteins.[16][17]

-

Cell Cycle Arrest : Studies show they can cause cell cycle arrest, preventing cancer cell proliferation.[17]

-

Hsp90 Inhibition : Falcarinol acts as a natural inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone for numerous oncoproteins, targeting both its N-terminal and C-terminal domains.[18]

-

Macrophage Targeting : Panaxynol has been shown to selectively target macrophages for DNA damage and apoptosis, which is a key mechanism for its efficacy in suppressing colitis and colitis-associated cancer.[16][19][20]

Other Bioactivities

-

Cannabinoid Receptor Modulation : Falcarinol has been identified as a covalent cannabinoid CB1 receptor inverse agonist, which may explain its pro-allergic effects in skin models.[10][21]

-

Neuroprotective Effects : At low concentrations, these compounds can protect neuronal cells from oxidative stress, partly through Nrf2 activation.[17]

Summary of Biological Data

The following table summarizes key quantitative data. It is critical to note which compound was used in the study, as this impacts the interpretation. Often, studies on Panax species isolate and use Panaxynol ((R)-falcarinol), while studies on carrots or synthetic compounds may use rac-Falcarinol.

| Biological Effect | Compound Tested | Cell Line / Model | Effective Concentration / Result | Reference |

| Anti-Inflammatory | Panaxynol | LPS-stimulated macrophages | Inhibition of inflammatory cytokines | [14] |

| Panaxynol | DSS-induced colitis (mice) | Suppressed COX-2 immunoreactivity | [14] | |

| Falcarinol | Intestinal cells | Potent inducer of HO-1 | [13] | |

| Cytotoxicity | Falcarinol | Caco-2 (colon cancer) | IC₅₀: 2.5-5 µg/mL | [15] |

| Panaxydol | Caco-2 (colon cancer) | IC₅₀: 5-10 µg/mL | [15] | |

| Falcarindiol | Caco-2 (colon cancer) | IC₅₀: 10-20 µg/mL | [15] | |

| Chemoprevention | Falcarinol & Falcarindiol | AOM-induced rats | Reduced number of neoplastic lesions | [22] |

| Pharmacokinetics | Panaxynol | CD-1 Mice (Oral) | Bioavailability: 50.4%, Half-life: 5.9 hours | [11][12] |

Note: The relative inhibitory potency in Caco-2 cells was found to be falcarinol > panaxydol > falcarindiol.[15]

Analytical Protocols and Differentiation

Given the stereochemical difference, robust analytical methods are essential for accurate identification and quantification.

Experimental Protocol 1: Extraction and Isolation

This protocol describes a general method for extracting polyacetylenes from a plant matrix like Panax ginseng root.[10]

-

Maceration : Weigh 100 g of dried, powdered Panax ginseng root. Suspend the powder in 1 L of 95% ethanol.

-

Extraction : Sonicate the mixture for 2 hours at room temperature or perform heat-reflux extraction at 70°C for 4 hours.

-

Filtration & Concentration : Filter the mixture through Whatman No. 1 paper to remove solid plant material. Concentrate the resulting ethanol extract using a rotary evaporator under reduced pressure to yield a crude oily residue.

-

Liquid-Liquid Partitioning : Resuspend the crude extract in a 50% ethanol/water solution and partition it against an equal volume of n-hexane three times. Combine the hexane fractions, which will contain the less polar polyacetylenes.

-

Purification : Concentrate the hexane fraction to dryness. Further purification can be achieved using silica gel column chromatography with a hexane-acetone gradient system.

-

Fraction Monitoring : Monitor the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target compounds.

Experimental Protocol 2: Analytical Quantification and Differentiation

Standard quantification is performed via HPLC. Differentiation of enantiomers requires a chiral column.

-

Standard HPLC Quantification :

-

System : HPLC with a Diode Array Detector (HPLC-DAD).[10]

-

Column : Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water.

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor at 230 nm.

-

Quantification : Use an external standard curve with a purified reference standard of Panaxynol or rac-Falcarinol.

-

-

Chiral Separation (Differentiation) :

-

To resolve the (R)- and (S)-enantiomers of rac-Falcarinol or to confirm the enantiomeric purity of Panaxynol, a chiral stationary phase is required.

-

Column : A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a common choice.

-

Mobile Phase : Typically a non-polar mobile phase like hexane/isopropanol or hexane/ethanol is used. Method development is required to achieve baseline separation of the enantiomers.

-

Analysis : The retention times for the (R)- and (S)-enantiomers will differ, allowing for their individual identification and quantification.

-

Conclusion and Future Directions

The distinction between Panaxynol—the specific (3R)-enantiomer—and rac-Falcarinol is not merely semantic; it is a critical structural detail with significant implications for biological activity and therapeutic potential. While they share biosynthetic origins and many mechanisms of action, such as the potent activation of the Nrf2 pathway, the stereochemistry at the C-3 position can influence their interaction with specific biological targets.

For researchers, scientists, and drug development professionals, this guide underscores the necessity of precise chemical characterization. Future research must clearly define the stereochemical nature of the compounds under investigation to ensure data reproducibility and to accurately attribute biological effects. The development of enantioselective syntheses and the comparative biological evaluation of the individual (R)- and (S)-enantiomers will be crucial for fully unlocking the therapeutic potential of these remarkable natural products.

References

-

Alfurayhi, R., Huang, L., & Brandt, K. (2023). Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention. MDPI. [Link]

-

ResearchGate. (n.d.). Proposed biosynthetic pathway of panaxynol (1) and panaxydol (2). ResearchGate. [Link]

-

Edens, R., & Gutierrez, A. (2023). Exploring the use of panaxynol from American ginseng to combat intestinal inflammation and colon cancer. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Purup, S., Larsen, E., & Christensen, L. P. (2009). Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. Journal of Agricultural and Food Chemistry. [Link]

-

Eisenreich, W., et al. (2013). Biosynthesis of Panaxynol and Panaxydol in Panax ginseng. ResearchGate. [Link]

-

Eisenreich, W., et al. (2013). Biosynthesis of panaxynol and panaxydol in Panax ginseng. PubMed. [Link]

-

Lee, J. W., et al. (2019). Protective Effect of Panaxynol Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies. National Institutes of Health. [Link]

-

Tashkandi, H. S. (2021). Panaxynol's Pharmacokinetic Properties and Its Mechanism of Action in Treating Ulcerative Colitis. ProQuest. [Link]

-

Qiu, Y., et al. (2023). Phytochemistry, pharmacological effects and mechanism of action of volatile oil from Panax ginseng C.A.Mey: a review. Frontiers in Pharmacology. [Link]

-

Tashkandi, H. S. (2021). Panaxynol's Pharmacokinetic Properties and Its Mechanism of Action in Treating Ulcerative Colitis. Scholar Commons. [Link]

-

Witalison, E., et al. (2020). Panaxynol, a Bioactive Component of American Ginseng, Targets Macrophages and Suppresses Colitis in Mice. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Falcarinol – Knowledge and References. Taylor & Francis Online. [Link]

-

Witalison, E., et al. (2020). Panaxynol, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice. National Institutes of Health. [Link]

-

Preprints.org. (2023). Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment. Preprints.org. [Link]

-

Bullard, B. M., et al. (2023). Panaxynol alleviates colorectal cancer in a murine model via suppressing macrophages and inflammation. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Veghealth. (n.d.). Falcarinol in carrots - reduces cancer risk. Veghealth. [Link]

-

Purup, S., Larsen, E., & Christensen, L. P. (2009). Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Falcarinol. Wikipedia. [Link]

-

ResearchGate. (n.d.). Chemical structures of panaxynol and panaxydol. ResearchGate. [Link]

-

Tashkandi, H., et al. (2020). Pharmacokinetics of Panaxynol in Mice. Fortune Journals. [Link]

-

National Center for Biotechnology Information. (n.d.). Panaxynol. PubChem. [Link]

-

Wallace, S., et al. (2018). Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses. National Institutes of Health. [Link]

-

Larsen, M. K., et al. (2017). Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats. PubMed. [Link]

-

Sasidharan, S., et al. (2011). Comparison of analytical techniques for the identification of bioactive compounds from natural products. National Institutes of Health. [Link]

-

Alfurayhi, R., et al. (2023). The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.). National Institutes of Health. [Link]

Sources

- 1. Panaxynol | C17H24O | CID 5281149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of panaxynol and panaxydol in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Falcarinol in carrots - reduces cancer risk [web.archive.org]

- 6. researchgate.net [researchgate.net]

- 7. Falcarinol - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Panaxynol’s Pharmacokinetic Properties and Its Mechanism of Action in Treating Ulcerative Colitis - ProQuest [proquest.com]

- 12. "Panaxynol’s Pharmacokinetic Properties and Its Mechanism of Action in " by Hossam Sami Tashkandi [scholarcommons.sc.edu]

- 13. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective Effect of Panaxynol Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Panaxynol, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. journals.physiology.org [journals.physiology.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Elucidation and Experimental Validation of Nrf2 Activation by rac-Falcarinol

This technical guide provides a comprehensive analysis of the Nrf2 activation pathway by rac-Falcarinol, focusing on mechanistic elucidation, experimental validation, and therapeutic translation.

Executive Summary

Falcarinol (FaOH) is a C17-polyacetylenic oxylipin found in Apiaceae vegetables (e.g., carrots).[1][2] While natural FaOH exists as the (R)-(-)-enantiomer, rac-Falcarinol (the racemic mixture) has emerged as a critical candidate for pharmaceutical development due to the scalability of total synthesis compared to extraction.

This guide details the molecular mechanism by which rac-Falcarinol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5] It focuses on the electrophilic interaction with Kelch-like ECH-associated protein 1 (Keap1) , providing a self-validating experimental framework for researchers to assess potency, specificity, and downstream gene induction (HO-1, NQO1).

Chemical Basis of Activation: The Electrophilic Trigger

The activation of Nrf2 by rac-Falcarinol is not a receptor-ligand interaction in the classical sense but a chemical modification event.

The Pharmacophore

The core pharmacophore of Falcarinol is the conjugated diyne-ene system (heptadeca-1,9-diene-4,6-diyne-3-ol). This highly unsaturated motif acts as a Michael acceptor.

-

Electrophile Type: Soft electrophile.

-

Target Nucleophile: Thiols (-SH) on cysteine residues.[3]

-

Stereochemistry: The C3 hydroxyl group creates a chiral center. However, the electrophilic warhead (the diyne system) is distinct from the chiral center. Therefore, rac-Falcarinol retains the capacity to alkylate protein targets similarly to the natural enantiomer, although non-covalent binding affinity may vary slightly.

The Keap1 "Cysteine Code"

Under basal conditions, Keap1 acts as a substrate adaptor for the Cullin 3 (Cul3) ubiquitin ligase, targeting Nrf2 for proteasomal degradation.[6][7]

-

Mechanism: rac-Falcarinol enters the cytoplasm and reacts with specific reactive cysteine residues on Keap1.

-

Critical Residue: Evidence from structurally related polyacetylenes (Falcarindiol) identifies Cysteine 151 (Cys151) in the BTB domain of Keap1 as the primary sensor.

-

Reaction: S-alkylation (Michael addition) of Cys151 alters the conformation of Keap1. This prevents the correct positioning of Nrf2 for ubiquitination, halting its degradation.[8][9]

Pathway Visualization

The following diagram illustrates the signaling cascade initiated by rac-Falcarinol.

Caption: Molecular cascade of Nrf2 activation via Keap1-Cys151 alkylation by rac-Falcarinol.

Experimental Validation Protocols

To validate rac-Falcarinol activity, researchers must demonstrate three events: Nuclear Translocation , Transcriptional Activation , and Downstream Protein Expression .

Protocol A: Nuclear Translocation Assay (Western Blot)

Objective: Quantify the shift of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

Cell Line: HaCaT (Keratinocytes) or RAW 264.7 (Macrophages).

-

Compound: rac-Falcarinol (dissolved in DMSO).

-

Lysis Buffers: Hypotonic (Cytosolic) and Hypertonic (Nuclear) fractionation buffers.

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Adhere for 24h. -

Treatment: Treat with rac-Falcarinol (1 µM - 5 µM) for 1 to 4 hours .

-

Control: DMSO (0.1%).

-

Positive Control: Sulforaphane (5 µM).

-

-

Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse in Hypotonic Buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40). Incubate on ice 15 min.

-

Centrifuge (12,000 x g, 1 min). Supernatant = Cytosolic Fraction .

-

Resuspend pellet in Hypertonic Buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA). Vortex vigorously.

-

Centrifuge (14,000 x g, 10 min). Supernatant = Nuclear Fraction .

-

-

Analysis: Western Blot.

-

Primary Antibody: Anti-Nrf2.[10]

-

Loading Controls: Anti-GAPDH (Cytosol), Anti-Lamin B1 (Nucleus).

-

Success Criteria: A >2-fold increase in Nuclear/Cytosolic Nrf2 ratio compared to DMSO control.

Protocol B: ARE-Luciferase Reporter Assay

Objective: Confirm functional DNA binding and transcriptional initiation.

Workflow:

-

Transfection: Co-transfect cells with an ARE-Luciferase plasmid (containing NQO1 promoter ARE sequences) and a Renilla control plasmid.

-

Incubation: 24h post-transfection.

-

Treatment: Apply rac-Falcarinol (0.5, 1, 2.5, 5 µM) for 12-18 hours.

-

Readout: Dual-Luciferase assay. Normalize Firefly (ARE) signal to Renilla (Constitutive).

Data Interpretation: The Hormetic Zone

Falcarinol exhibits hormesis —beneficial effects at low doses and toxicity at high doses.

| Concentration (µM) | Nrf2 Status | Phenotype | Mechanism |

| 0.1 - 1.0 | Mild Activation | Cytoprotective | Basal antioxidant priming. |

| 1.0 - 5.0 | Peak Activation | Anti-inflammatory | Strong HO-1/NQO1 induction; suppression of NF-κB. |

| > 10.0 | Dysregulated | Cytotoxic | Alkylation of off-target proteins; mitochondrial stress; apoptosis. |

Synthesis & Sourcing Considerations

For drug development, relying on plant extraction is inefficient due to seasonal variability and low yields.

-

Total Synthesis: rac-Falcarinol is synthesized via the Cadiot-Chodkiewicz coupling of a terminal alkyne and a haloalkyne.

-

Stability: Polyacetylenes are heat and light-sensitive.

-

Storage: -80°C in amber vials under Argon.

-

Solvent: Ethanol or DMSO. Avoid prolonged exposure to aqueous media before application.

-

Experimental Workflow Diagram

The following DOT diagram outlines the integrated validation pipeline for rac-Falcarinol.

Caption: Integrated experimental workflow for validating rac-Falcarinol bioactivity.

References

-

Ohnuma, T., et al. (2010). Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by falcarindiol, a conjugated diacetylene compound.[3] Toxicology and Applied Pharmacology. Link

-

Stefanson, A. L., & Bakovic, M. (2018). Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses. Oxidative Medicine and Cellular Longevity. Link

-

Kobaek-Larsen, M., et al. (2019). Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model.[11] Nutrients.[1] Link

-

Purup, S., et al. (2009). Differential effects of falcarinol and related polyacetylenes on intestinal cell proliferation. Pharmaceutical Biology. Link

-

Cheung, K. L., et al. (2010). Nrf2: A Pleiotropic Transcription Factor That Coordinates the Induction of Phase II Drug Metabolizing and Antioxidant Enzymes. Current Pharmaceutical Design. Link

Sources

- 1. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by falcarindiol, a conjugated diacetylene compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by falcarindiol, a conjugated diacetylene compound (Journal Article) | OSTI.GOV [osti.gov]

- 5. Induction of antioxidant and phase 2 drug-metabolizing enzymes by falcarindiol isolated from Notopterygium incisum extract, which activates the Nrf2/ARE pathway, leads to cytoprotection against oxidative and electrophilic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

The History and Technical Guide to rac-Falcarinol Synthesis and Isolation

Executive Summary

Falcarinol (Panaxynol) is a bioactive C17-polyacetylene found ubiquitously in the Apiaceae and Araliaceae families, most notably in Panax ginseng and Daucus carota (carrots).[1] Renowned for its potent cytotoxicity against cancer cell lines and anti-inflammatory properties, its study has been defined by the challenges of its chemical instability and stereochemical elucidation. This guide details the historical evolution of its isolation, the definitive synthesis of its racemic form (rac-falcarinol) to establish structural proof, and the modern protocols required to handle this labile molecule.

Part 1: Historical Trajectory and Structural Elucidation

The Discovery: Panaxynol vs. Falcarinol

The history of falcarinol is a tale of simultaneous discovery across different plant species.

-

1964 (Panaxynol): The compound was first isolated from Panax ginseng C.A.[2] Meyer by Takahashi et al. , who named it "Panaxynol". Their work focused on the ethereal extract of ginseng radix alba, identifying a polyyne responsible for the root's distinct biological activity.

-

1960s (Falcarinol): Concurrently, F. Bohlmann , a pioneer in polyacetylene chemistry, isolated the same compound from Falcaria vulgaris and carrots (Daucus carota), naming it "Falcarinol".

-

Unification: It was later confirmed that Panaxynol and Falcarinol were identical: (3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol .

The Stereochemical Challenge

While the connectivity was established early via degradation studies and UV spectroscopy (characteristic polyyne fine structure), the absolute configuration remained ambiguous. Natural falcarinol is levorotatory (

-

Resolution: The absolute configuration was definitively assigned as (3R) by synthesizing the racemic mixture (rac-falcarinol) and separating the enantiomers via chiral HPLC, or by stereoselective synthesis of both enantiomers (e.g., using the Mosher ester method or BINOL-catalyzed additions) and comparing optical rotations.

Part 2: Chemical Structure and Stability[3]

IUPAC Name: (3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol

Molecular Formula: C

The Instability Factor

Researchers must treat falcarinol as a labile high-energy species .

-

Oxidation: The conjugated diyne system is prone to polymerization and oxidation upon exposure to air and light, forming insoluble resins (poly-falcarinol) or ketones (falcarinone).

-

Handling Rule: All isolation and synthesis steps must be performed under an inert atmosphere (Argon/Nitrogen), in low light, and temperatures below 40°C. Storage should be at -20°C in degassed solvents (e.g., benzene or ethanol).

Part 3: Total Synthesis of rac-Falcarinol

The synthesis of rac-falcarinol is the gold standard for structural verification. The core challenge is constructing the unsymmetrical 1,3-diyne unit without isomerizing the cis (Z) double bond at C9.

Strategic Approach: Cadiot-Chodkiewicz Coupling

The most reliable method for linking two alkyne fragments is the Cadiot-Chodkiewicz cross-coupling . This copper(I)-catalyzed reaction couples a terminal alkyne with a 1-bromoalkyne.

Retrosynthetic Analysis:

-

Disconnection: Between C5 and C6 (the diyne bond).

-

Fragment A (Head): 1-penten-4-yn-3-ol (racemic).

-

Fragment B (Tail): (Z)-1-bromo-dodec-3-en-1-yne.

Detailed Experimental Protocol

Step 1: Synthesis of Fragment A (rac-1-penten-4-yn-3-ol)

-

Reagents: Acrolein, Lithium Acetylide (or Ethynylmagnesium bromide), THF.

-

Procedure:

-

Cool a solution of ethynylmagnesium bromide (0.5 M in THF) to 0°C under Argon.

-

Dropwise add freshly distilled acrolein.

-

Stir for 1 hour at 0°C.

-

Quench with saturated NH

Cl. -

Extract with Et

O, dry over MgSO -

Yield: ~70-80% of a pale yellow oil.

-

Step 2: Synthesis of Fragment B Precursor ((Z)-1-bromo-dodec-3-en-1-yne)

-

Precursor: (Z)-1-dodec-3-en-1-yne.

-

Bromination Reagents: NBS (N-Bromosuccinimide), AgNO

(cat.), Acetone. -

Procedure:

-

Dissolve (Z)-1-dodec-3-en-1-yne in acetone.

-

Add NBS (1.1 eq) and AgNO

(0.05 eq). -

Stir at room temperature for 2 hours in the dark.

-

Filter off succinimide, concentrate, and pass through a short silica plug (Hexane).

-

Result: Unstable bromoalkyne, use immediately.

-

Step 3: The Cadiot-Chodkiewicz Coupling (Final Assembly)

-

Reagents: CuCl (catalyst), Ethylamine (70% aq), Hydroxylamine hydrochloride (NH

OH·HCl), Methanol. -

Procedure:

-

Catalyst Prep: Dissolve CuCl (5 mol%) and NH

OH·HCl (small spatula tip) in 70% ethylamine solution at 0°C. The solution should be colorless (Cu(I) state). -

Addition 1: Add Fragment A (alcohol) dissolved in MeOH to the catalyst solution.

-

Addition 2: Dropwise add Fragment B (bromoalkyne) dissolved in MeOH over 30 minutes. Crucial: Maintain temperature at 10-15°C to prevent polymerization.

-

Monitoring: The solution may turn green/blue (oxidation to Cu(II)); add more NH

OH·HCl to reduce back to yellow/colorless. -

Workup: After 2 hours, quench with dilute HCl (to pH 2), extract with Et

O. -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc 9:1).

-

Product: rac-Falcarinol (Colorless to pale yellow oil).

-

Part 4: Isolation Methodology (Natural Product)

Isolating falcarinol from Panax ginseng or Carrots requires preventing enzymatic degradation and oxidation.

Extraction Protocol

-

Source Material: Fresh carrot roots or dried Ginseng root.

-

Solvent Extraction: Macerate material in EtOAc or EtOH at room temperature (Do NOT reflux).

-

Partition:

-

Evaporate solvent to obtain crude oleoresin.

-

Dissolve in 90% MeOH/H

O. -

Partition against n-Hexane (Falcarinol moves to Hexane).

-

-

Chromatography (The Bohlmann Method):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient n-Hexane

n-Hexane/EtOAc (95:5). -

Detection: TLC (visualize with Vanillin-H

SO

-

-

Final Purification: Preparative HPLC (C18 Reverse Phase, Acetonitrile/Water 80:20).

Part 5: Data Visualization

Synthesis Pathway (Graphviz)

Caption: Convergent synthesis of rac-falcarinol via Cadiot-Chodkiewicz coupling of a terminal alkyne and a bromoalkyne.

Isolation Workflow (Graphviz)

Caption: Bioassay-guided isolation protocol for obtaining pure falcarinol from plant matrices.

Part 6: Analytical Data Summary

| Parameter | Value / Characteristic | Notes |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation |

| UV Spectrum | Characteristic fine structure of conjugated diynes | |

| IR Spectrum | 2250 cm | Disubstituted alkyne stretch |

| Diagnostic for the propargylic alcohol | ||

| Terminal vinyl group | ||

| Stability | Must store under Argon |

References

-

Takahashi, M., et al. (1964).[2] "Studies on the Components of Panax Ginseng C.A. Meyer: On the Structure of a New Acetylene Derivative 'Panaxynol'".[2] Yakugaku Zasshi, 84, 757-759.[2] Link

-

Bohlmann, F., & Burkhardt, T. (1968). "Polyacetylenverbindungen, CXLVI. Über die Polyine aus Falcaria vulgaris Bernh." Chemische Berichte, 101(3), 861-863. Link

-

Bernart, M. W., et al. (1996). "Cytotoxic Falcarinol Oxylipins from Dendropanax arboreus". Journal of Natural Products, 59(8), 748–753. Link

-

Cai, X.-H., et al. (2011). "Absolute configuration of falcarinol...". Journal of Asian Natural Products Research, 13(7), 673-677. Link

- Chodkiewicz, W. (1957). "Syntheses of acetylenic compounds". Annales de Chimie (Paris), 2, 819–869. (Foundational reference for the coupling method).

Sources

Methodological & Application

Technical Application Note: Total Synthesis of rac-Falcarinol via Cadiot-Chodkiewicz Coupling

Abstract & Strategic Overview

Falcarinol (Panaxynol) is a bioactive C17-polyacetylene found in Panax ginseng and Daucus carota. It exhibits significant anti-inflammatory, anti-platelet-aggregatory, and cytotoxic activities. However, its isolation from natural sources is low-yielding, and the molecule is prone to polymerization and oxidation.

This application note details a robust, scalable total synthesis of rac-falcarinol. Unlike routes relying on unstable polyyne precursors, this protocol employs a convergent strategy centered on the Cadiot-Chodkiewicz cross-coupling . This method allows for the late-stage assembly of the sensitive diyne moiety, minimizing handling losses.

Key Synthetic Challenges:

-

Stereoselectivity: Establishing the (Z)-alkene geometry at C9.

-

Chemoselectivity: Preventing homocoupling during diyne formation.

-

Stability: Handling the photosensitive and heat-labile conjugated diyne system.

Retrosynthetic Analysis

The strategy disconnects the molecule into three robust fragments, assembled linearly to maintain the integrity of the unsaturation.

-

Disconnection A: Nucleophilic addition of a vinyl group to the C3 aldehyde.

-

Disconnection B: Cadiot-Chodkiewicz coupling between the propargylic head and the lipophilic tail.

-

Disconnection C: Nucleophilic displacement to install the terminal alkyne on the (Z)-alkene tail.

Figure 1: Retrosynthetic logic flow for rac-falcarinol, highlighting the convergent Cadiot-Chodkiewicz step.

Detailed Experimental Protocols

Phase 1: Synthesis of the Lipophilic Tail (Fragments A & B)

This phase constructs the C12 hydrocarbon chain containing the critical (Z)-alkene and the terminal bromoalkyne functionality.

Step 1.1: Preparation of (Z)-2-Decen-1-ol

Objective: Create the cis-alkene geometry.

-

Reagents: 2-Decyn-1-ol (10.0 g, 64.8 mmol), Lindlar catalyst (500 mg), Quinoline (1.0 mL), Methanol (100 mL).

-

Procedure:

-

Dissolve 2-decyn-1-ol in methanol in a hydrogenation flask.

-

Add quinoline (poison) and Lindlar catalyst.

-

Stir under H₂ atmosphere (balloon pressure) at room temperature.

-

Monitor: Check by TLC/GC every 30 mins. Reaction typically completes in 2–4 hours. Over-reduction leads to the saturated alcohol.

-

Workup: Filter through a Celite pad. Concentrate filtrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Yield: ~95% (Clear oil).

-

Step 1.2: Conversion to (Z)-1-Bromo-2-decene

Objective: Activate the alcohol for nucleophilic displacement.

-

Reagents: (Z)-2-Decen-1-ol (from 1.1), PBr₃ (0.4 equiv), Et₂O (anhydrous).

-

Procedure:

-

Dissolve alcohol in Et₂O at 0°C under Argon.

-

Add PBr₃ dropwise.[1] Maintain temperature < 5°C.

-

Stir for 2 hours at 0°C.

-

Quench: Pour onto ice/water. Extract with Et₂O. Wash with NaHCO₃ and brine.

-

Note: The allylic bromide is unstable; use immediately in Step 1.3.

-

Step 1.3: Synthesis of (Z)-Dodec-4-en-1-yne

Objective: Install the terminal alkyne (4 carbons extended).

-

Reagents: Lithium acetylide-ethylenediamine complex (2.0 equiv), DMSO (anhydrous).

-

Procedure:

Step 1.4: Terminal Alkyne Bromination

Objective: Create the electrophilic partner for Cadiot-Chodkiewicz coupling.

-

Reagents: (Z)-Dodec-4-en-1-yne, NBS (1.1 equiv), AgNO₃ (0.05 equiv), Acetone.

-

Procedure:

-

Stir at room temperature for 2 hours in the dark (wrap flask in foil).

-

Workup: Filter precipitate. Concentrate. Dissolve residue in hexane, wash with water.

-

Product: (Z)-1-Bromo-dodec-4-en-1-yne.

-

Safety: Haloalkynes can be explosive. Do not distill. Store in solution at -20°C.

Phase 2: Cadiot-Chodkiewicz Coupling & Final Assembly

This phase couples the tail to the polar head group and establishes the final stereocenter (racemic).

Step 2.1: Cadiot-Chodkiewicz Coupling

Objective: Formation of the unsymmetrical diyne.[6][7][8]

| Component | Role | Equivalents |

| Propargyl Alcohol | Nucleophile (Alkyne A) | 1.5 |

| (Z)-1-Bromo-dodec-4-en-1-yne | Electrophile (Alkyne B) | 1.0 |

| CuCl | Catalyst | 0.05 |

| NH₂OH·HCl | Reducing Agent (maintains Cu(I)) | 0.1 |

| Ethylamine (70% aq) | Base/Solvent | Excess |

Protocol:

-

Setup: Flame-dry a 3-neck flask. Purge with Argon.

-

Catalyst Solution: Add EtNH₂ solution. Add CuCl and NH₂OH[9]·HCl. The solution should be clear/yellow. If blue (Cu(II)), add more hydroxylamine.

-

Addition A: Add Propargyl alcohol (dissolved in minimal MeOH) to the catalyst solution at 0°C.

-

Addition B: Add the bromoalkyne (from Step 1.4, dissolved in MeOH) dropwise over 30 minutes.

-

Critical: Slow addition prevents homocoupling of the bromoalkyne.

-

-

Reaction: Stir at 10°C for 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O.

-

Purification: Flash chromatography (Hexanes/EtOAc 4:1).

-

Result: (Z)-Pentadeca-6-en-2,4-diyn-1-ol.

Step 2.2: Mild Oxidation

Objective: Convert primary alcohol to aldehyde without isomerizing the double bond or decomposing the diyne.

-

Reagents: Activated MnO₂ (10 equiv), CH₂Cl₂.

-

Procedure:

-

Dissolve the diyne-ol in CH₂Cl₂.

-

Add MnO₂. Stir vigorously at room temperature.

-

Monitor: TLC usually shows conversion in 1–2 hours.

-

Workup: Filter through Celite. Concentrate in vacuo (do not heat >30°C).

-

Product: (Z)-Pentadeca-6-en-2,4-diyn-1-al.

-

Step 2.3: Grignard Addition (Final Step)

Objective: Install the vinyl group and create the C3 alcohol.

-

Reagents: Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv), THF (anhydrous).

-

Procedure:

-

Dissolve the aldehyde in anhydrous THF at -78°C.

-

Add VinylMgBr dropwise.

-

Stir at -78°C for 1 hour, then warm to 0°C.

-

Quench: Saturated NH₄Cl solution.

-

Extraction: Extract with Et₂O. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc 8:2).

-

Final Product: rac-Falcarinol (Colorless to pale yellow oil).

-

Analytical Validation

| Parameter | Expected Data for rac-Falcarinol |

| Physical State | Pale yellow viscous oil (unstable at RT) |

| UV-Vis | |

| IR (Neat) | 3350 (OH), 2250 (w, C |

| ¹H NMR (CDCl₃) | |

| ¹³C NMR | Characteristic diyne carbons at |

Safety & Stability Guidelines

WARNING: Polyacetylenes are high-energy compounds.

-

Explosion Hazard: Concentrated bromoalkynes and diynes can decompose explosively. Never distill these compounds to dryness. Always keep them in solution during storage.

-

Polymerization: Falcarinol polymerizes rapidly upon exposure to light and air.

-

Storage: Store pure compound as a dilute solution in Benzene or Hexane at -80°C under Argon.

-

Handling: Wrap all flasks in aluminum foil. Use amber glassware where possible.

-

-

Skin Irritant: Falcarinol is a potent contact allergen (cause of "Pickle-packer's vesicular dermatitis"). Double-gloving (Nitrile) is mandatory.

References

-

Zheng, G., Lu, W., & Cai, J. (2008). "Total synthesis of chiral falcarindiol analogues using BINOL-promoted alkyne addition to aldehydes." Bioorganic & Medicinal Chemistry, 16(11), 6060-6067. Link

-

Bernart, M. W., et al. (1996). "Cytotoxic Falcarinol Oxylipins from Dendropanax arboreus." Journal of Natural Products, 59(1), 42-46. Link

-

Cadiot, P., & Chodkiewicz, W. (1969).[4] "Coupling of Acetylenes with Haloacetylenes."[4] In Chemistry of Acetylenes, Marcel Dekker, New York, pp. 597-647.[4]

-

Kuang, C., et al. (2005).[10] "Stereoselective synthesis of (Z)-1-bromo-1-alkenes." Tetrahedron, 61(16), 4043-4052. Link

Sources

- 1. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]

- 2. Construction of the Pentacyclic Core and Formal Total Synthesis of (rac)‐Renieramycin T - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]